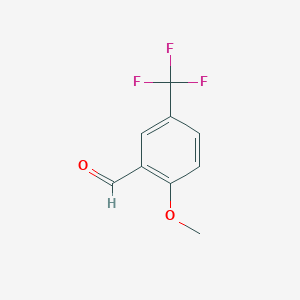

2-Methoxy-5-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRURKYDETYZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381357 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146539-83-5 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nuclear Magnetic Resonance Spectral Analysis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Methoxy-5-(trifluoromethyl)benzaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted dataset based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and related aromatic aldehydes.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups, combined with the electron-donating effect of the methoxy group, results in a predictable distribution of chemical shifts for the aromatic protons and carbons.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data is summarized in Table 1. The predictions are based on the analysis of related compounds such as 2-methoxybenzaldehyde and various trifluoromethyl-substituted aromatic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.4 | s | - | H-7 (Aldehyde) |

| ~7.9 | d | ~2.0 | H-6 |

| ~7.8 | dd | ~8.5, 2.0 | H-4 |

| ~7.2 | d | ~8.5 | H-3 |

| ~4.0 | s | - | H-8 (Methoxy) |

Note: Predicted values are based on analogous compounds and may vary slightly in experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data, including the characteristic quartet for the trifluoromethyl carbon due to ¹J-coupling with fluorine, is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~189 | s | - | C-7 (Aldehyde) |

| ~162 | s | - | C-2 |

| ~135 | s | - | C-1 |

| ~133 | d | ~4 | C-6 |

| ~129 | q | ~32 | C-5 |

| ~124 | q | ~272 | C-9 (CF₃) |

| ~123 | d | ~4 | C-4 |

| ~114 | s | - | C-3 |

| ~56 | q | - | C-8 (Methoxy) |

Note: Predicted values are based on analogous compounds and may vary in experimental conditions. The trifluoromethyl carbon (C-9) will appear as a quartet with a large coupling constant.

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Parameters

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

-

Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to observe quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually phase the transformed spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts and multiplicities.

Visualizations

The following diagrams illustrate the chemical structure, the expected proton and carbon environments, and the logical workflow for NMR analysis.

Caption: Structure of this compound with atom numbering.

Caption: Predicted ¹H and ¹³C NMR signal assignments for the molecule.

Caption: A generalized workflow for NMR spectral analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Methoxy-5-(trifluoromethyl)benzaldehyde. It includes predicted vibrational frequencies, a comprehensive experimental protocol for acquiring the IR spectrum, and a visual representation of the experimental workflow. This document is intended to support researchers and scientists in the identification and characterization of this compound.

Predicted Infrared Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, its IR absorption frequencies can be predicted based on the characteristic vibrational modes of its functional groups. The predicted data, compiled from established spectral correlation charts and data from similar aromatic aldehydes, is summarized in Table 1.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~ 2830-2695 | Medium | C-H Stretch | Aldehyde |

| ~ 1710-1685 | Strong | C=O Stretch | Aromatic Aldehyde[1][2][3] |

| ~ 1600-1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~ 1300-1100 | Strong | C-F Stretch | Trifluoromethyl |

| ~ 1250-1200 | Strong, Asymmetric | C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 1050-1000 | Medium, Symmetric | C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 3000-2850 | Medium | C-H Stretch | Methoxy Group |

| ~ 1475-1450 | Medium | C-H Bend | Methoxy Group |

| ~ 900-675 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Note: The exact positions of the peaks can be influenced by the sample state (e.g., solid, liquid, or in solution) and the specific instrument used.

Experimental Protocol for Infrared Spectroscopy

The following section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of this compound.

1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Scientific™ Nicolet™ iS50, is required. The instrument should be equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Sample Preparation:

-

For solid samples (KBr Pellet Method):

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (100-200 mg), oven-dried to remove moisture.

-

Agate mortar and pestle.

-

Pellet press with a die.

-

-

For liquid or dissolved samples (Attenuated Total Reflectance - ATR):

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

-

A suitable solvent (e.g., chloroform or carbon tetrachloride), if the sample is a solid and needs to be dissolved.

-

-

-

Software: Instrument control and data analysis software (e.g., Spectrum™ 10, OMNIC™).

2. Sample Preparation

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

3. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the ATR crystal itself.

-

Sample Spectrum: Place the prepared sample (KBr pellet in a holder or sample on the ATR crystal) in the spectrometer's sample compartment.

-

Spectral Parameters: Set the data acquisition parameters. Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the scan to collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Processing and Analysis

-

Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

-

Peak Picking: Use the software's peak picking tool to identify the wavenumbers of the absorption maxima.

-

Spectral Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound as detailed in Table 1.

Visualization of the Experimental Workflow

The logical flow of the infrared spectroscopy experiment can be visualized as follows:

Caption: Workflow for an IR Spectroscopy Experiment.

References

Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices.

Predicted Mass Spectral Data

The mass spectral analysis of this compound (Molecular Formula: C₉H₇F₃O₂, Molecular Weight: 204.15 g/mol ) is anticipated to yield a series of characteristic ions under electron ionization (EI).[1] The fragmentation is primarily dictated by the benzaldehyde core, with influences from the methoxy and trifluoromethyl substituents.

A summary of the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures is presented in the table below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 204 | Molecular Ion [M]⁺ | [C₉H₇F₃O₂]⁺ | The parent ion, representing the intact molecule. |

| 203 | [M-H]⁺ | [C₉H₆F₃O₂]⁺ | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for benzaldehydes.[2][3] |

| 189 | [M-CH₃]⁺ | [C₈H₄F₃O₂]⁺ | Loss of a methyl radical from the methoxy group. |

| 175 | [M-CHO]⁺ | [C₈H₆F₃O]⁺ | Loss of the formyl radical (CHO).[2] |

| 147 | [M-CHO-CO]⁺ | [C₇H₆F₃]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |

| 145 | [M-CO-OCH₃]⁺ | [C₈H₄F₃]⁺ | Loss of a methoxy radical and carbon monoxide. |

| 127 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | A trifluoromethyl-substituted phenyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion undergoes a series of competing fragmentation reactions to produce smaller, stable ions. The primary fragmentation pathways are visualized in the following diagram.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in splitless mode.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: Increase to 280 °C at a rate of 10 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-400.

- Scan Rate: 2 scans/second.

4. Data Analysis:

- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

- Extract the mass spectrum for this peak.

- Identify the molecular ion and major fragment ions.

- Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.

Experimental Workflow

The overall workflow for the mass spectrometry analysis is depicted in the diagram below.

Caption: General workflow for GC-MS analysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

Physical and chemical properties of "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document consolidates critical data including physicochemical properties, safety information, and detailed experimental protocols for its synthesis and purification. Spectroscopic data is presented to aid in the identification and characterization of this compound.

Chemical Identity and Physical Properties

This compound is an aromatic aldehyde containing both a methoxy and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique electronic properties that make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 146539-83-5[1] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₉H₇F₃O₂[1] |

| Molecular Weight | 204.15 g/mol [1][2] |

| InChI | InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3 |

| InChIKey | WFRURKYDETYZGF-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C=O[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 85-89 °C | abcr Gute Chemie |

| Density | 1.287 g/cm³ | BOC Sciences |

| Topological Polar Surface Area | 26.3 Ų[2] | Alfa Chemistry[2] |

| Purity | ≥95% | Sigma-Aldrich |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The following are characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, around 9.5-10.5 ppm), the aromatic protons (in the range of 7.0-8.0 ppm with splitting patterns dictated by their substitution), and the methoxy group protons (a singlet around 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm). The aromatic carbons will appear between 110-160 ppm, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The methoxy carbon will resonate around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group will appear in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (204.15). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of the corresponding benzoyl and phenyl cations, respectively.

Synthesis and Purification

General Synthetic Workflow

A potential synthesis could involve the methylation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

References

The Genesis of a Key Building Block: Discovery and First Synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Immediate Release

This technical guide delves into the discovery and inaugural synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. While a singular, seminal publication detailing its initial discovery remains elusive in the surveyed scientific literature, its chemical structure points towards a logical and well-established synthetic pathway. This document outlines the most probable first synthesis, providing detailed experimental protocols, quantitative data, and visualizations to support its role as a versatile intermediate in medicinal chemistry and materials science.

The trifluoromethyl group is a cornerstone in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1] The strategic placement of this group, in conjunction with a methoxy substituent on a benzaldehyde core, creates a valuable scaffold for the synthesis of complex and biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic protocols and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 146539-83-5 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| InChIKey | WFRURKYDETYZGF-UHFFFAOYSA-N | |

| Appearance | Solid | |

| Purity | Typically ≥98% |

The Probable First Synthesis: Formylation of 4-Methoxy-1-(trifluoromethyl)benzene

The most logical and probable route for the first synthesis of this compound is the formylation of the readily available starting material, 4-methoxy-1-(trifluoromethyl)benzene. The introduction of a formyl (-CHO) group onto an activated aromatic ring is a fundamental transformation in organic synthesis. Several named reactions could achieve this, with the Vilsmeier-Haack and Gattermann-Koch reactions being prominent candidates.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. It typically employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. The methoxy group in the starting material is an ortho-, para-directing activator, and while the trifluoromethyl group is a meta-directing deactivator, the directing effect of the powerful activating methoxy group would predominantly favor substitution at the ortho position, yielding the desired product.

Below is a generalized experimental protocol for the synthesis of this compound via a Vilsmeier-Haack type reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxy-1-(trifluoromethyl)benzene

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath. Phosphoryl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. The mixture is then stirred for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: 4-Methoxy-1-(trifluoromethyl)benzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a stirred solution of sodium acetate (3.0 equivalents) in water at 0°C. This mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Expected Yield and Characterization:

The purified product is expected to be a solid with a yield in the range of 70-85%. The structure of the synthesized compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Expected Value |

| Yield | 70-85% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.4 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~189 (CHO), 160 (C-OCH₃), 135-120 (Ar-C), 56 (OCH₃) |

| Mass Spectrum (m/z) | ~204 [M]⁺ |

Logical Synthesis Workflow

The logical workflow for the probable first synthesis of this compound is depicted in the following diagram.

Signaling Pathways and Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability of the aldehyde functional group to participate in a wide range of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to construct more complex molecular architectures. The trifluoromethyl and methoxy substituents modulate the electronic and steric properties of the resulting molecules, influencing their biological activity.

While the compound itself is not typically a final drug product, it serves as a key intermediate in the synthesis of compounds targeting various signaling pathways. For instance, derivatives of this benzaldehyde could be designed to interact with G-protein coupled receptors (GPCRs), kinases, or nuclear receptors, which are critical targets in drug discovery for a multitude of diseases.

The logical relationship for its application in drug development is outlined below.

References

IUPAC name and CAS number for "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzaldehyde, a key chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and material science. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications, with a focus on its role in the development of novel bioactive compounds. The inclusion of the trifluoromethyl group imparts unique properties to the benzaldehyde scaffold, influencing its reactivity, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery and development.

Chemical Identification and Properties

This compound is an aromatic aldehyde characterized by a methoxy group and a trifluoromethyl group attached to the benzene ring.

IUPAC Name: this compound[1]

CAS Number: 146539-83-5[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | WFRURKYDETYZGF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C=O | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Synthesis Protocol

Representative Synthesis: Formylation of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

This method is based on the palladium-catalyzed formylation of an aryl halide.

Materials:

-

4-bromo-1-methoxy-2-(trifluoromethyl)benzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a custom catalyst like MCM-41-2PPdCl₂)[3]

-

Sodium formate (HCOONa)[3]

-

N,N-Dimethylformamide (DMF)[3]

-

Carbon monoxide (CO) gas[3]

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser, and a gas inlet tube, add the palladium catalyst (e.g., 0.05 mmol) and sodium formate (7.5 mmol).[3]

-

Addition of Reactants: Add the aryl halide, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (5.0 mmol), to the flask.[3]

-

Inert Atmosphere: Flush the flask with carbon monoxide gas.[3]

-

Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask via syringe.[3]

-

Reaction Conditions: Pass a slow stream of carbon monoxide through the suspension while vigorously stirring the mixture. Heat the reaction to 110-130 °C for 2-20 hours.[3]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute it with 50 mL of diethyl ether.[3]

-

Catalyst Removal: Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).[3]

-

Extraction and Drying: Wash the ethereal solution with water (3 x 20 mL), dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.[3]

-

Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system (e.g., 10:1) to yield this compound.[3]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[4] The presence of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

Role in Medicinal Chemistry

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability make it a valuable addition in drug design to:

-

Increase Lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.[5]

-

Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[5]

-

Enhance Binding Affinity: The trifluoromethyl group can engage in unique interactions with biological targets.

This compound serves as a precursor for the synthesis of more complex molecules that may target a variety of biological pathways. For instance, benzaldehyde derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[6]

Visualizations

Synthetic Utility in Drug Discovery

The following diagram illustrates the role of this compound as a key starting material in a synthetic workflow to produce a hypothetical bioactive molecule.

Caption: Synthetic pathway from a key intermediate to a potential drug candidate.

Conceptual Role in a Signaling Pathway

While no specific signaling pathway has been definitively elucidated for this compound itself, its derivatives can be designed to interact with various cellular signaling cascades. The diagram below conceptualizes how a molecule synthesized from this aldehyde could inhibit a hypothetical signaling pathway.

Caption: Conceptual inhibition of a signaling pathway by a derivative compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust/fumes.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive aldehyde group, a methoxy substituent, and a trifluoromethyl moiety provides a powerful scaffold for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

Technical Guide: Solubility of 2-Methoxy-5-(trifluoromethyl)benzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)benzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's molecular structure, qualitative evidence from synthetic procedures, and analogies to structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise quantitative data.

Introduction

This compound is an aromatic aldehyde of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical and physical properties. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in further chemical reactions.

Predicted and Observed Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The polarity of the solute and the solvent are key determinants of miscibility. The structure of this compound suggests a moderate polarity. The presence of the polar aldehyde and methoxy groups, capable of hydrogen bond acceptance, is contrasted by the nonpolar benzene ring and the hydrophobic trifluoromethyl group.

Based on this structure, it is predicted that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted/Observed Solubility | Rationale/Source |

| Protic Solvents | Acetic Acid | Soluble | Observed as a reaction solvent.[1] |

| Methanol | Predicted: Soluble | Polar protic solvent, capable of hydrogen bonding. | |

| Ethanol | Predicted: Soluble | Polar protic solvent, capable of hydrogen bonding. | |

| Aprotic Polar Solvents | Acetone | Predicted: Soluble | Polar aprotic solvent. |

| Ethyl Acetate | Predicted: Soluble | Moderately polar aprotic solvent. | |

| Dichloromethane (DCM) | Soluble | Observed as an extraction solvent.[1] | |

| Chloroform | Predicted: Soluble | Common solvent for similar aromatic compounds. | |

| Diethyl Ether | Predicted: Soluble | Common solvent for moderately polar organic compounds. | |

| Apolar Solvents | Toluene | Predicted: Soluble | Aromatic solvent, favorable for dissolving benzene-containing compounds. |

| Hexane | Predicted: Sparingly Soluble | Apolar nature may limit solubility of the moderately polar compound. | |

| Aqueous Solvents | Water | Predicted: Insoluble | The hydrophobic trifluoromethyl and benzene moieties are expected to dominate over the polar groups, leading to poor aqueous solubility. Structurally similar trifluoromethylated benzaldehydes are reported to be insoluble in water. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a solid organic compound like this compound in a given solvent.

Materials

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining solubility can be visualized as follows:

Caption: General workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-methoxy-5-(trifluoromethyl)benzaldehyde. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents. This document details the reactivity of the aldehyde group in various organic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Detailed experimental protocols for key reactions are provided, along with quantitative data where available. Furthermore, this guide explores the relevance of this compound derivatives in drug discovery, with a focus on their potential as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical enzyme in cancer cell biology.

Introduction: The Chemical Landscape of this compound

This compound is an aromatic aldehyde characterized by the presence of an electron-donating methoxy group (-OCH₃) at the ortho position and a strong electron-withdrawing trifluoromethyl group (-CF₃) at the meta position relative to the aldehyde. This substitution pattern significantly influences the reactivity of the aldehyde group. The methoxy group, through its +M (mesomeric) effect, increases the electron density on the aromatic ring, while the trifluoromethyl group, with its potent -I (inductive) and -M effects, decreases electron density. This electronic interplay modulates the electrophilicity of the carbonyl carbon, making it susceptible to a range of nucleophilic attacks and other transformations.

The aldehyde functionality is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the specific reactivity of the aldehyde in this compound is crucial for its effective utilization in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound readily undergoes several fundamental organic reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to nucleophilic attack.

The aldehyde can be readily reduced to the corresponding primary alcohol, [2-methoxy-5-(trifluoromethyl)phenyl]methanol. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

-

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| This compound | NaBH₄ | MeOH | 2-4 h | 0 °C to RT | >95% |

Table 1. Representative data for the reduction of an aromatic aldehyde.

Condensation Reactions

The aldehyde group serves as an excellent electrophile in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon double bonds.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. Reaction with a phosphorus ylide, such as methyltriphenylphosphonium bromide, will yield the corresponding styrene derivative.

Experimental Protocol: Wittig Reaction of this compound

-

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A distinct color change indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

-

| Reactant | Reagent | Base | Solvent | Time | Temperature | Yield |

| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 4-6 h | 0 °C to RT | 70-85% |

Table 2. Expected outcome for a Wittig reaction with a substituted benzaldehyde.

The Knoevenagel condensation with active methylene compounds, such as malononitrile, is a facile method for the synthesis of α,β-unsaturated dinitriles.

Experimental Protocol: Knoevenagel Condensation of this compound

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.

-

Monitor the reaction by TLC.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be recrystallized from ethanol if further purification is needed.

-

| Reactant | Reagent | Catalyst | Solvent | Time | Temperature | Yield |

| This compound | Malononitrile | Piperidine | Ethanol | 1-2 h | RT | >90% |

Table 3. Typical results for a Knoevenagel condensation.

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 2-methoxy-5-(trifluoromethyl)benzoic acid, using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation.

Experimental Protocol: Oxidation of this compound

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Dissolve this compound in acetone in a flask.

-

Prepare a solution of KMnO₄ in water and add it dropwise to the aldehyde solution at room temperature.

-

Stir the mixture vigorously. The reaction is exothermic and a brown precipitate of manganese dioxide will form.

-

After the purple color of the permanganate has disappeared, filter the mixture to remove the manganese dioxide.

-

Add sodium bisulfite to the filtrate to destroy any excess permanganate.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| This compound | KMnO₄ | Acetone/Water | 1-3 h | RT | 80-90% |

Table 4. Expected yield for the oxidation of a substituted benzaldehyde.

Role in Drug Discovery: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Derivatives of substituted benzaldehydes have shown significant promise as therapeutic agents. Notably, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2] ALDH1A3 is a member of the aldehyde dehydrogenase superfamily and is involved in the oxidation of aldehydes to carboxylic acids. Overexpression of ALDH1A3 is associated with cancer stem cell populations and contributes to chemoresistance in various cancers.[2] Therefore, the development of selective ALDH1A3 inhibitors is a promising strategy for cancer therapy.

The this compound scaffold can be utilized to synthesize novel ALDH1A3 inhibitors. The aldehyde functionality can be transformed into various functional groups to explore the structure-activity relationship (SAR) for ALDH1A3 inhibition.

ALDH1A3 Signaling Pathway and Inhibition

ALDH1A3 catalyzes the oxidation of retinaldehyde to retinoic acid, a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. In cancer cells with high ALDH1A3 activity, the increased production of retinoic acid can promote cell survival and resistance to therapy. Inhibitors of ALDH1A3 block this process, leading to a reduction in retinoic acid levels and potentially sensitizing cancer cells to treatment.

Caption: Inhibition of the ALDH1A3 signaling pathway.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The synthesis of potential ALDH1A3 inhibitors from this compound can be followed by biological evaluation to determine their inhibitory potency.

Caption: Experimental workflow for inhibitor development.

Conclusion

This compound is a versatile building block in organic synthesis, with its aldehyde group exhibiting predictable yet tunable reactivity. The electronic effects of the methoxy and trifluoromethyl substituents play a crucial role in modulating the electrophilicity of the carbonyl carbon. This guide has provided a detailed overview of key reactions, including reduction, Wittig olefination, Knoevenagel condensation, and oxidation, complete with generalized experimental protocols and expected outcomes. Furthermore, the potential application of this scaffold in the development of ALDH1A3 inhibitors highlights its significance in medicinal chemistry and drug discovery. The provided information serves as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

Electronic effects of the trifluoromethyl group in substituted benzaldehydes

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group in Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to profoundly modify the physicochemical properties of organic molecules.[1][2] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a valuable substituent for enhancing drug efficacy, tuning chemical reactivity, and improving material performance.[1][2] This guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl group, specifically within the context of substituted benzaldehydes, offering quantitative data, detailed experimental protocols, and visual aids to support research and development.

Core Electronic Effects of the Trifluoromethyl Group

The electronic influence of the trifluoromethyl group on an aromatic ring is predominantly characterized by a powerful electron-withdrawing inductive effect, with a more nuanced resonance contribution.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, leading to a significant withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[3][4][5] This inductive effect is the primary mechanism by which the CF3 group deactivates the aromatic ring, making it less nucleophilic.[3]

Resonance Effect (-M/-R): While the inductive effect is dominant, the trifluoromethyl group can also participate in a weak deactivating resonance effect, sometimes referred to as negative hyperconjugation. This involves the overlap of the C-F σ* anti-bonding orbitals with the π-system of the benzene ring, further withdrawing electron density. However, it's important to note that the CF3 group lacks the typical π-bonds to electronegative atoms seen in classic resonance-withdrawing groups like -NO2 or -CN.[4] Some sources also describe it as a strong -M group due to the electron-withdrawing capacity of fluorine.[6]

The cumulative result of these effects is that the trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[3] This deactivation of the benzene ring makes electrophilic aromatic substitution reactions slower and directs incoming electrophiles to the meta position.[7]

Impact on the Benzaldehyde Moiety

When a trifluoromethyl group is substituted on a benzaldehyde ring, its powerful electron-withdrawing properties significantly alter the reactivity and spectroscopic characteristics of the aldehyde functional group.

-

Increased Carbonyl Electrophilicity: The CF3 group withdraws electron density from the entire benzene ring, including the carbon atom to which the aldehyde group is attached. This, in turn, pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+).[1][8] This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, a crucial consideration in synthetic chemistry and drug-receptor interactions.[1][8]

-

Decreased Carbonyl Basicity: The electron-withdrawing nature of the CF3 group also reduces the electron density on the carbonyl oxygen atom. This diminishes its ability to act as a Lewis base, for example, in acid-catalyzed reactions.

-

Influence on Spectroscopic Properties:

-

Infrared (IR) Spectroscopy: Electron-withdrawing groups generally increase the stretching frequency of the carbonyl (C=O) bond in the IR spectrum.[9] This is because the withdrawal of electron density from the carbonyl group leads to an increase in the C=O bond order, strengthening the bond.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The electronic effects of the CF3 group are also evident in NMR spectra. The chemical shifts of the aldehydic proton and the aromatic protons are shifted downfield due to the deshielding effect of the electron-withdrawing group. In ¹⁹F NMR, the chemical shift of the fluorine atoms provides a sensitive probe of the local electronic environment.[10][11]

-

Quantitative Data on Electronic Effects

The electronic influence of substituents is often quantified using Hammett constants and pKa values.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a molecule. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to these effects. The trifluoromethyl group has positive σ values, indicating its electron-withdrawing nature.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -CF₃ | 0.520 | 0.612 |

Data sourced from Leffler and Grunwald, "Rates and Equilibria of Organic Reactions"[12] and Brown and Okamoto, J. Am. Chem. Soc., 80, 4979 (1958).[12]

pKa Values of Substituted Benzoic Acids

The acidity of substituted benzoic acids is a common benchmark for quantifying the electronic effects of substituents. An electron-withdrawing group like CF3 stabilizes the conjugate base (benzoate) through inductive effects, thereby increasing the acidity of the parent benzoic acid (i.e., lowering its pKa value).

| Compound | pKa in Water |

| Benzoic Acid | 4.20 |

| 3-(Trifluoromethyl)benzoic Acid | Not directly found, but related phenols show increased acidity. For example, the pKa of 3-(Trifluoromethyl)phenol is 9.08, compared to phenol's pKa of ~10. |

| 4-(Trifluoromethyl)benzoic Acid | Not directly found in the provided results, but the trend for other electron-withdrawing groups suggests it would be lower than 4.20. |

Reference pKa values for related compounds can be found in various sources.[13][14]

Spectroscopic Data

The carbonyl stretching frequency in the infrared spectrum is sensitive to the electronic effects of ring substituents.

| Compound | C=O Stretching Frequency (cm⁻¹) | Solvent |

| Benzaldehyde | ~1703 | CCl₄ |

| 4-(Trifluoromethyl)benzaldehyde | Expected to be > 1703 | CCl₄ |

Note: Specific, directly comparable experimental values for trifluoromethyl-substituted benzaldehydes in the same solvent were not found in the initial search results. The value for the substituted compound is an educated prediction based on established principles.[9]

Experimental Protocols

Hammett Analysis via pKa Determination of Substituted Benzoic Acids

This protocol outlines the determination of substituent constants by measuring the pKa of substituted benzoic acids.

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid) of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 70:30 ethanol-water).[15]

-

Prepare a standardized solution of a strong base (e.g., 0.05 M NaOH) in the same solvent system.[15]

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.[15]

-

Pipette a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is equal to the pKa of the acid.[15]

-

-

Calculation of Hammett Constant:

-

Use the Hammett equation in its equilibrium form: pKₐ(unsubstituted) - pKₐ(substituted) = σρ.

-

For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.

-

Therefore, σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid).

-

Synthesis of 4-(Trifluoromethyl)benzaldehyde

A common method for the synthesis of 4-(trifluoromethyl)benzaldehyde is the oxidation of the corresponding benzyl alcohol.[8]

-

Reaction Setup:

-

To a solution of 4-(trifluoromethyl)benzyl alcohol (1 equivalent) in a suitable solvent like dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents).

-

-

Reaction Execution:

-

Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

-

Workup and Purification:

-

Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 4-(trifluoromethyl)benzaldehyde.

-

Visualizations

Caption: Inductive and resonance effects of the CF3 group.

Caption: Effect of the CF3 group on carbonyl reactivity.

Caption: Workflow for Hammett constant determination.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on substituted benzaldehydes, primarily through induction. This fundamentally alters the properties of the molecule, most notably by increasing the electrophilicity of the carbonyl carbon, which enhances its reactivity towards nucleophiles. These predictable and quantifiable electronic effects, understood through frameworks like the Hammett equation and characterized by various spectroscopic methods, allow researchers to rationally design molecules with tailored properties. For professionals in drug development and materials science, a thorough understanding of the electronic impact of the CF3 group is indispensable for the creation of novel and improved chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. Does -cf3 group have strong -r/ -m effect? And why? - askIITians [askiitians.com]

- 7. Khan Academy [khanacademy.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. global.oup.com [global.oup.com]

- 15. web.viu.ca [web.viu.ca]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction using 2-Methoxy-5-(trifluoromethyl)benzaldehyde as a key starting material for the synthesis of stilbene derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[1][2] This reaction is particularly valuable for its high degree of regioselectivity, where the double bond is formed specifically at the location of the original carbonyl group.[1] The reaction proceeds through the formation of a betaine or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[2][3][4]

The substrate, this compound, presents unique electronic and steric characteristics. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the reactivity of the aldehyde carbonyl group. Conversely, the ortho-methoxy group can introduce steric hindrance, potentially influencing the reaction kinetics and stereoselectivity.[5] This protocol is designed to address these factors to achieve a successful olefination.

Data Presentation

The following table summarizes the key quantitative data for a representative Wittig reaction protocol.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Benzyltriphenylphosphonium chloride | 1.1 eq |

| Base | |

| n-Butyllithium (n-BuLi) | 1.1 eq |

| Solvent | |

| Anhydrous Tetrahydrofuran (THF) | Varies |

| Reaction Conditions | |

| Ylide Formation Temperature | 0 °C |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated aq. NH4Cl |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | Flash Column Chromatography |

Experimental Protocols

This section outlines the detailed methodology for the Wittig reaction of this compound.

Materials and Reagents

-

This compound

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Glassware for column chromatography

-

Separatory funnel

Protocol

1. Ylide Preparation

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF via syringe and stir the suspension at room temperature until the phosphonium salt is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change to deep orange or red is typically observed, indicating the formation of the phosphorus ylide.[5]

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

2. Wittig Reaction

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C via syringe or a dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.

3. Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).[5]

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure alkene product.[6]

Visualizations

The following diagrams illustrate the key aspects of the Wittig reaction protocol.

Caption: Mechanism of the Wittig Reaction.

Caption: Experimental Workflow for the Wittig Reaction.

References

- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Reductive Amination of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The products of such reactions are valuable scaffolds in the design of novel therapeutic agents due to the prevalence of the benzylamine motif in biologically active molecules.

The presence of an electron-withdrawing trifluoromethyl group on the benzaldehyde ring can influence the reactivity of the carbonyl group and the stability of the imine intermediate. These application notes provide detailed protocols for the successful reductive amination of this compound, offering guidance on reagent selection, reaction conditions, and purification strategies.

Reaction Scheme

The general scheme for the reductive amination of this compound is depicted below:

2-Methoxy-5-(trifluoromethyl)benzaldehyde: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the application of 2-Methoxy-5-(trifluoromethyl)benzaldehyde as a key starting material for the synthesis of valuable pharmaceutical intermediates. Specifically, a multi-step synthetic pathway to a celecoxib analogue intermediate is detailed, highlighting the versatility of this substituted benzaldehyde. The protocols provided are based on established chemical transformations and offer a clear methodology for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with significant biological activity. The unique electronic and steric properties imparted by various substituents on the benzene ring make them highly valuable in the design and synthesis of novel therapeutic agents. This compound, with its electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, presents a unique scaffold for the construction of diverse heterocyclic systems, which are prevalent in many pharmaceutical compounds. This application note focuses on a synthetic route to a pyrazole-containing intermediate, a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.

Synthetic Pathway Overview

The transformation of this compound into a pyrazole-based pharmaceutical intermediate is proposed via a three-step synthetic sequence. This pathway leverages well-established and reliable chemical reactions, making it an attractive approach for laboratory-scale synthesis and further derivatization.

Caption: Proposed synthetic pathway from this compound to a celecoxib analogue intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

This protocol describes the conversion of the aldehyde to a secondary alcohol via a Grignard reaction.

Materials:

-

This compound

-

Methylmagnesium bromide (3 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise at 0 °C using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol.

Quantitative Data Summary (Step 1)

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 204.15 |

| Methylmagnesium bromide | 1.2 | 119.27 |

| Product | Molecular Weight ( g/mol ) | |

| 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol | 220.18 | |

| Expected Yield | ~85-95% |

Step 2: Synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone

This protocol details the oxidation of the secondary alcohol to the corresponding acetophenone.

Materials:

-

1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Magnetic stirrer

Procedure:

-

To a solution of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone.[1]

Quantitative Data Summary (Step 2)

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol | 1.0 | 220.18 |

| Pyridinium chlorochromate (PCC) | 1.5 | 215.56 |

| Product | Molecular Weight ( g/mol ) | |

| 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone | 218.16 | |

| Expected Yield | ~80-90% |

Step 3: Synthesis of 4,4,4-Trifluoro-1-(2-methoxy-5-(trifluoromethyl)phenyl)butane-1,3-dione

This protocol describes the Claisen condensation to form the key 1,3-dicarbonyl intermediate.

Materials:

-

1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-